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molecular formula C13H16ClN3 B8302297 3-Chloro-4-(3-dimethylamino-pyrrolidin-1-yl)-benzonitrile

3-Chloro-4-(3-dimethylamino-pyrrolidin-1-yl)-benzonitrile

Cat. No. B8302297
M. Wt: 249.74 g/mol
InChI Key: YSACNHACWCGCMK-UHFFFAOYSA-N
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Patent
US07947700B2

Procedure details

0.75 g (4.82 mmol) 3-chloro-4-fluoro-benzonitrile together with 0.65 ml (0.58 g, 5.06 mmol) 3-dimethylamino-pyrrolidine in 12 ml DMF are combined with 231 mg (5.30 mmol) 55% sodium hydride dispersion at ambient temperature with stirring and under an argon atmosphere. After stirring at ambient temperature for 3.5 h the reaction mixture is poured into water and extracted with ethyl acetate after thorough mixing. The combined organic phases are washed with sat. sodium chloride solution, dried over magnesium sulphate and evaporated down completely i. vac.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
231 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].[CH3:11][N:12]([CH3:18])[CH:13]1[CH2:17][CH2:16][NH:15][CH2:14]1.[H-].[Na+].O>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N:15]1[CH2:16][CH2:17][CH:13]([N:12]([CH3:18])[CH3:11])[CH2:14]1)[C:5]#[N:6] |f:2.3|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1F
Step Two
Name
Quantity
0.65 mL
Type
reactant
Smiles
CN(C1CNCC1)C
Step Three
Name
Quantity
231 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring and under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at ambient temperature for 3.5 h the reaction mixture
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate after thorough mixing
WASH
Type
WASH
Details
The combined organic phases are washed with sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down completely i

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C#N)C=CC1N1CC(CC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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